molecular formula C20H27N5O3S B12169993 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone

2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone

Cat. No.: B12169993
M. Wt: 417.5 g/mol
InChI Key: AMGVVQFKQUQHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone is a complex organic compound with a unique structure that combines a pyrimidine ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The final step usually involves the coupling of the pyrimidine and piperazine intermediates with the phenyl group under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the piperazine and phenyl groups.

    4,6-Dimethyl-2-pyrimidinamine: Similar structure but different functional groups.

    2-Amino-4,6-dimethoxypyrimidine: Contains methoxy groups instead of the piperazine and phenyl groups.

Uniqueness

2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H27N5O3S

Molecular Weight

417.5 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylsulfonylpiperazin-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C20H27N5O3S/c1-15-13-16(2)22-20(21-15)23-18(14-17-7-5-4-6-8-17)19(26)24-9-11-25(12-10-24)29(3,27)28/h4-8,13,18H,9-12,14H2,1-3H3,(H,21,22,23)

InChI Key

AMGVVQFKQUQHKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C)C

Origin of Product

United States

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